molecular formula C6H7N3O3 B1496112 (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid CAS No. 6943-68-6

(2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid

Cat. No.: B1496112
CAS No.: 6943-68-6
M. Wt: 169.14 g/mol
InChI Key: NFUONTBACKPJDT-UHFFFAOYSA-N
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Description

(2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid is a pyrimidinedione derivative with a molecular structure that includes an amino group, a keto group, and an acetic acid moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as uracil or cytosine derivatives.

  • Reaction Steps:

  • Conditions: The reactions are usually carried out under acidic or basic conditions, depending on the specific synthetic route chosen.

Industrial Production Methods:

  • Scale-Up: The synthetic routes are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the pyrimidinedione ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives and carboxylic acids.

  • Reduction Products: Hydroxylated derivatives.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

(2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in studies related to nucleotide metabolism and DNA synthesis.

  • Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes and receptors involved in nucleotide metabolism and DNA synthesis.

  • Pathways: It may inhibit or activate certain biochemical pathways, leading to its biological effects.

Comparison with Similar Compounds

  • Uracil: A pyrimidine derivative with similar structural features.

  • Cytosine: Another pyrimidine derivative with a keto group and an amino group.

  • Thymine: A pyrimidine derivative with a methyl group in addition to the keto and amino groups.

Uniqueness: (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications.

Properties

IUPAC Name

2-(2-amino-6-oxo-1H-pyrimidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c7-6-8-3(2-5(11)12)1-4(10)9-6/h1H,2H2,(H,11,12)(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUONTBACKPJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90288219
Record name (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6943-68-6
Record name NSC54777
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54777
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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